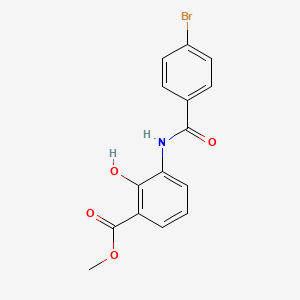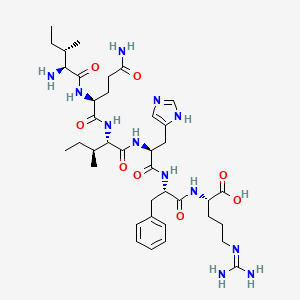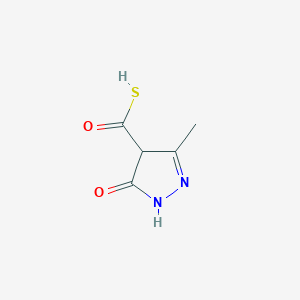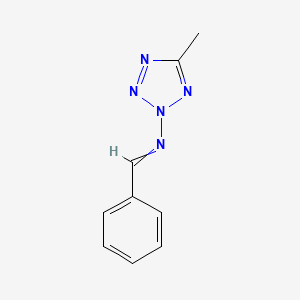
Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromobenzamido group attached to a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate typically involves the reaction of 4-bromobenzoyl chloride with 3-amino-2-hydroxybenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the amide group can undergo reduction to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation would produce a quinone derivative.
Scientific Research Applications
Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and inhibition, particularly those involving brominated aromatic compounds.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromobenzamido group may facilitate binding to these targets, while the hydroxybenzoate moiety could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorobenzamido)-2-hydroxybenzoate
- Methyl 3-(4-fluorobenzamido)-2-hydroxybenzoate
- Methyl 3-(4-iodobenzamido)-2-hydroxybenzoate
Uniqueness
Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding affinities and selectivities in biological systems .
Properties
CAS No. |
918943-20-1 |
|---|---|
Molecular Formula |
C15H12BrNO4 |
Molecular Weight |
350.16 g/mol |
IUPAC Name |
methyl 3-[(4-bromobenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C15H12BrNO4/c1-21-15(20)11-3-2-4-12(13(11)18)17-14(19)9-5-7-10(16)8-6-9/h2-8,18H,1H3,(H,17,19) |
InChI Key |
FJXSCJREJLLXHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)

![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)

![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)

![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)

![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)

![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)

